![molecular formula C15H13NO3S2 B5129372 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate, also known as AMPTA, is a thiazole derivative that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate is not fully understood. However, studies have suggested that 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate may inhibit the activity of enzymes involved in cancer cell growth and proliferation. For example, Zheng et al. (2017) found that 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate inhibited the activity of matrix metalloproteinase-2 (MMP-2), an enzyme that is overexpressed in liver cancer cells and promotes tumor invasion and metastasis.
Biochemical and Physiological Effects
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate has been found to have anti-inflammatory effects. In a study by Zhang et al. (2018), 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate was found to reduce inflammation in a mouse model of acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate. One area of interest is investigating its potential as a treatment for other types of cancer, such as breast cancer. Another potential direction is studying its effects on other inflammatory conditions, such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other cellular pathways.
Conclusion
In conclusion, 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate is a thiazole derivative with potential applications in various fields, including cancer treatment and antimicrobial therapy. Its relatively simple synthesis method and various biochemical and physiological effects make it a promising compound for further research. Future studies may shed light on its mechanism of action and potential uses in other areas of medicine.
Méthodes De Synthèse
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate can be synthesized by reacting 4-acetylphenyl isothiocyanate with allyl mercaptan and 2-amino-5-oxo-4,5-dihydrothiazole in the presence of a base. The reaction yields 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate as a yellow solid with a melting point of 123-125°C.
Applications De Recherche Scientifique
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate has been studied for its potential as an anticancer agent. In a study conducted by Zheng et al. (2017), 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate was found to inhibit the growth of human liver cancer cells in vitro and in vivo. The researchers also observed that 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate induced apoptosis, or programmed cell death, in the cancer cells. Another study by Liu et al. (2018) demonstrated that 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate had antiproliferative effects on breast cancer cells.
3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate has also been investigated for its antimicrobial properties. In a study by El-Sayed et al. (2019), 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate showed antibacterial activity against Staphylococcus aureus and Escherichia coli. The researchers also found that 3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate had antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
[3-[(Z)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c1-3-7-20-15-16-13(14(18)21-15)9-11-5-4-6-12(8-11)19-10(2)17/h3-6,8-9H,1,7H2,2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLUMRQFQDBWEK-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(Z)-[5-oxo-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
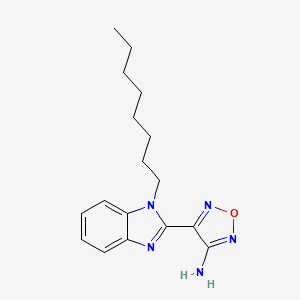
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)
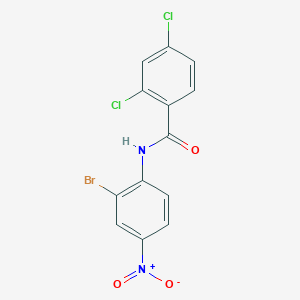
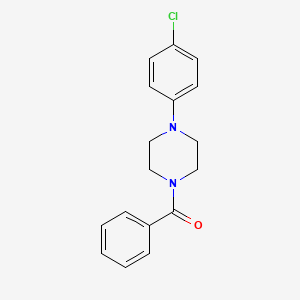
![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
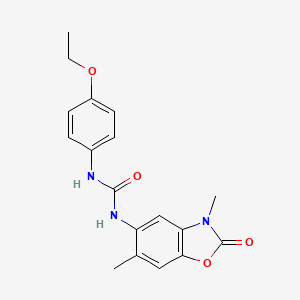
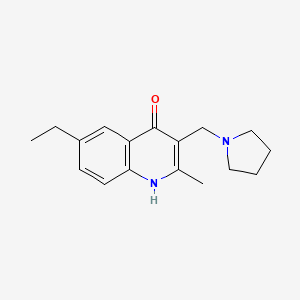
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)